Cas no 912669-18-2 (Ethyl 2-(2-(tert-butoxycarbonylamino)-6-methoxyphenyl)-2-oxoacetate)

Ethyl 2-(2-(tert-butoxycarbonylamino)-6-methoxyphenyl)-2-oxoacetate is a specialized intermediate in organic synthesis, particularly valuable for constructing complex heterocycles and peptide derivatives. The tert-butoxycarbonyl (Boc) group provides robust amine protection, ensuring stability under various reaction conditions, while the methoxy and oxoacetate functionalities offer versatile reactivity for further derivatization. This compound is particularly useful in medicinal chemistry and pharmaceutical research, where controlled deprotection and selective functionalization are critical. Its well-defined structure and high purity make it a reliable building block for synthesizing bioactive molecules, including protease inhibitors and other therapeutic agents. The ester moiety further enhances its solubility and handling in synthetic workflows.
Ethyl 2-(2-(tert-butoxycarbonylamino)-6-methoxyphenyl)-2-oxoacetate structure
912669-18-2 structure
Product name:Ethyl 2-(2-(tert-butoxycarbonylamino)-6-methoxyphenyl)-2-oxoacetate
CAS No:912669-18-2
MF:C16H21NO6
Molecular Weight:323.34104514122
CID:2153888

Ethyl 2-(2-(tert-butoxycarbonylamino)-6-methoxyphenyl)-2-oxoacetate 化学的及び物理的性質

名前と識別子

    • ethyl 2-(2-(tert-butoxycarbonylamino)-6-methoxyphenyl)-2-oxoacetate
    • MSHAIANGYWUQCF-UHFFFAOYSA-N
    • Ethyl 2-(2-(tert-butoxycarbonylamino)-6-methoxyphenyl)-2-oxoacetate
    • インチ: 1S/C16H21NO6/c1-6-22-14(19)13(18)12-10(8-7-9-11(12)21-5)17-15(20)23-16(2,3)4/h7-9H,6H2,1-5H3,(H,17,20)
    • InChIKey: MSHAIANGYWUQCF-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=CC=C(C=1C(C(=O)OCC)=O)OC)=O)C(C)(C)C

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 23
  • 回転可能化学結合数: 8
  • 複雑さ: 442
  • トポロジー分子極性表面積: 90.9

Ethyl 2-(2-(tert-butoxycarbonylamino)-6-methoxyphenyl)-2-oxoacetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7455576-5.0g
ethyl 2-(2-{[(tert-butoxy)carbonyl]amino}-6-methoxyphenyl)-2-oxoacetate
912669-18-2 91%
5.0g
$2235.0 2024-05-23
Enamine
EN300-7455576-0.25g
ethyl 2-(2-{[(tert-butoxy)carbonyl]amino}-6-methoxyphenyl)-2-oxoacetate
912669-18-2 91%
0.25g
$383.0 2024-05-23
Enamine
EN300-7455576-0.05g
ethyl 2-(2-{[(tert-butoxy)carbonyl]amino}-6-methoxyphenyl)-2-oxoacetate
912669-18-2 91%
0.05g
$179.0 2024-05-23
1PlusChem
1P028FXE-10g
ethyl2-(2-{[(tert-butoxy)carbonyl]amino}-6-methoxyphenyl)-2-oxoacetate
912669-18-2 91%
10g
$4160.00 2023-12-16
1PlusChem
1P028FXE-500mg
ethyl2-(2-{[(tert-butoxy)carbonyl]amino}-6-methoxyphenyl)-2-oxoacetate
912669-18-2 91%
500mg
$805.00 2024-04-20
Enamine
EN300-7455576-2.5g
ethyl 2-(2-{[(tert-butoxy)carbonyl]amino}-6-methoxyphenyl)-2-oxoacetate
912669-18-2 91%
2.5g
$1509.0 2024-05-23
1PlusChem
1P028FXE-2.5g
ethyl2-(2-{[(tert-butoxy)carbonyl]amino}-6-methoxyphenyl)-2-oxoacetate
912669-18-2 91%
2.5g
$1927.00 2024-04-20
1PlusChem
1P028FXE-50mg
ethyl2-(2-{[(tert-butoxy)carbonyl]amino}-6-methoxyphenyl)-2-oxoacetate
912669-18-2 91%
50mg
$275.00 2024-04-20
Enamine
EN300-7455576-10.0g
ethyl 2-(2-{[(tert-butoxy)carbonyl]amino}-6-methoxyphenyl)-2-oxoacetate
912669-18-2 91%
10.0g
$3315.0 2024-05-23
Enamine
EN300-7455576-0.1g
ethyl 2-(2-{[(tert-butoxy)carbonyl]amino}-6-methoxyphenyl)-2-oxoacetate
912669-18-2 91%
0.1g
$268.0 2024-05-23

Ethyl 2-(2-(tert-butoxycarbonylamino)-6-methoxyphenyl)-2-oxoacetate 関連文献

Ethyl 2-(2-(tert-butoxycarbonylamino)-6-methoxyphenyl)-2-oxoacetateに関する追加情報

Professional Introduction to Ethyl 2-(2-(tert-butoxycarbonylamino-6-methoxyphenyl)-2-oxoacetate) and CAS No. 912669-18-2

Ethyl 2-(2-(tert-butoxycarbonylamino-6-methoxyphenyl)-2-oxoacetate) is a specialized organic compound with significant applications in the field of pharmaceutical chemistry and medicinal research. This compound, identified by the CAS number 912669-18-2, has garnered attention due to its structural complexity and potential biological activities. The presence of functional groups such as the tert-butoxycarbonylamino moiety and the methoxy group on the phenyl ring contributes to its unique chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.

The compound's structure, featuring an acetoacetate backbone modified with an amino group protected by a tert-butoxycarbonyl (Boc) group, positions it as a versatile building block in drug discovery. The Boc protection is particularly important as it allows for selective deprotection under mild conditions, facilitating controlled access to the amino functionality for further derivatization. This characteristic is highly advantageous in multi-step synthetic routes where orthogonal reaction conditions are required.

In recent years, there has been growing interest in the development of novel therapeutic agents derived from phenolic compounds due to their diverse biological activities. The methoxyphenyl moiety in Ethyl 2-(2-(tert-butoxycarbonylamino-6-methoxyphenyl)-2-oxoacetate) is known to contribute to its interaction with various biological targets. Studies have shown that methoxy-substituted phenols exhibit properties such as antioxidant, anti-inflammatory, and anticancer effects. These findings have prompted researchers to explore derivatives of this class of compounds for potential therapeutic applications.

The acetoacetate group in the molecule serves as a versatile handle for further functionalization. It can be converted into other functional groups such as ketones, aldehydes, or carboxylic acids through various chemical transformations. This flexibility makes Ethyl 2-(2-(tert-butoxycarbonylamino-6-methoxyphenyl)-2-oxoacetate a valuable reagent in synthetic organic chemistry, particularly for constructing complex molecular architectures.

Recent advancements in computational chemistry have also highlighted the importance of molecular modeling in understanding the behavior of such compounds. Computer simulations have been used to predict the binding modes of Ethyl 2-(2-(tert-butoxycarbonylamino-6-methoxyphenyl)-2-oxoacetate with biological targets, providing insights into its potential pharmacological activity. These simulations have helped researchers design more effective derivatives by identifying key interactions and optimizing structural features.

The synthesis of Ethyl 2-(2-(tert-butoxycarbonylamino-6-methoxyphenyl)-2-oxoacetate involves multiple steps, each requiring careful optimization to ensure high yield and purity. The Boc protection step is particularly critical and must be performed under anhydrous conditions to prevent hydrolysis of the Boc group. Additionally, the methoxylation step must be carefully controlled to avoid over-oxidation or side reactions that could compromise the yield.

In conclusion, Ethyl 2-(2-(tert-butoxycarbonylamino-6-methoxyphenyl)-2-oxoacetate is a multifunctional compound with significant potential in pharmaceutical research. Its unique structure and functional groups make it a valuable intermediate for synthesizing more complex molecules with diverse biological activities. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development.

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